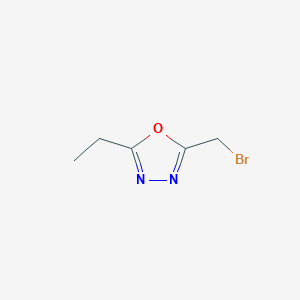

2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-5-ethyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-2-4-7-8-5(3-6)9-4/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTCKOZEVSHEAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 Bromomethyl 5 Ethyl 1,3,4 Oxadiazole and Analogues

Established Synthetic Pathways for 1,3,4-Oxadiazole (B1194373) Ring Systems

The construction of the 1,3,4-oxadiazole ring is a well-documented area of heterocyclic chemistry, with several reliable methods having been established. These pathways primarily involve the formation of the N-N and O-C bonds through cyclization reactions, starting from accessible acyclic precursors.

Cyclization Reactions of Acyl Hydrazides with Carboxylic Acid Derivatives

One of the most fundamental and widely employed methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.gov This precursor is typically formed by the reaction of an acid hydrazide with a carboxylic acid derivative, such as an acid chloride or ester. nih.gov The subsequent intramolecular cyclization is promoted by a variety of dehydrating agents that facilitate the removal of a water molecule.

Commonly used cyclodehydrating agents include strong acids and halogenating reagents. Phosphorus oxychloride (POCl₃) is frequently used, as are thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride. nih.govmdpi.com For instance, the reaction of a substituted acid hydrazide with β-benzoyl propionic acid in the presence of phosphorus oxychloride serves as an effective method for cyclization. nih.gov Microwave-assisted synthesis has also been employed to accelerate these reactions, often leading to higher yields in shorter reaction times. mdpi.com

Table 1: Common Dehydrating Agents for 1,2-Diacylhydrazine Cyclization

| Reagent | Chemical Formula | Typical Conditions |

|---|---|---|

| Phosphorus Oxychloride | POCl₃ | Reflux |

| Thionyl Chloride | SOCl₂ | Heating |

| Polyphosphoric Acid | PPA | Heating |

| Triflic Anhydride | (CF₃SO₂)₂O | Mild Conditions |

| Phosphorus Pentoxide | P₂O₅ | Heating |

Oxidative Cyclization Approaches

An alternative to dehydrative methods is the oxidative cyclization of N-acylhydrazones, which are readily prepared by condensing acid hydrazides with aldehydes. jchemrev.com This approach involves an intramolecular C-O bond formation under the influence of an oxidizing agent. A diverse array of oxidants has been successfully utilized for this transformation, offering a broad scope and tolerance for various functional groups.

Iodine is a common and effective reagent for this cyclization, often used in the presence of a base like potassium carbonate or in concert with yellow mercuric oxide. jchemrev.comorganic-chemistry.orgnih.gov Other halogen-based oxidants include 1,3-dibromo-5,5-dimethylhydantoin (B127087) and N-bromosuccinimide (NBS). jchemrev.com Chloramine-T has proven to be a mild and efficient oxidant for these reactions, providing good yields of highly pure 2,5-disubstituted-1,3,4-oxadiazoles. jchemrev.com Copper(II) salts, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), can also catalyze the oxidative cyclization of N-arylidene aroyl hydrazides. jchemrev.com

Table 2: Selected Oxidizing Agents for Acylhydrazone Cyclization

| Oxidizing Agent | Typical Reaction Conditions |

|---|---|

| Iodine (I₂) | Presence of a base (e.g., K₂CO₃) or HgO |

| Chloramine-T | Often used for mild and high-purity synthesis |

| N-Bromosuccinimide (NBS) | Radical or electrophilic conditions |

| Copper(II) Triflate (Cu(OTf)₂) | Catalytic amount, imine C-H functionalization |

| 1,3-Dibromo-5,5-dimethylhydantoin | Effective for acylthiosemicarbazide cyclization |

Electrocatalytic Methodologies for 1,3,4-Oxadiazole Construction

In recent years, electrochemical synthesis has emerged as a greener and more efficient alternative to traditional methods that often require harsh reagents. Electrocatalytic approaches can facilitate the oxidative cyclization of N-acyl hydrazones under mild conditions, avoiding the need for stoichiometric chemical oxidants.

One such method involves the mediated electrochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N-acyl hydrazones. In this system, a mediator such as 1,4-diazabicyclo[2.2.2]octane (DABCO) is used to facilitate the electron transfer process, enabling a mild oxidative cyclization with a broad substrate scope and yields up to 83%. This technique can be performed on a gram scale and is amenable to one-pot procedures starting directly from aldehydes and hydrazides.

Targeted Introduction of Bromomethyl Substituents onto the 1,3,4-Oxadiazole Core

To synthesize the target compound, 2-(bromomethyl)-5-ethyl-1,3,4-oxadiazole, the bromomethyl group must be incorporated. This can be achieved by either post-cyclization modification of an existing alkyl group or by utilizing a building block that already contains the bromomethyl moiety.

Direct Bromination Reactions on Alkyl-Substituted Oxadiazoles (B1248032)

The direct conversion of a methyl group to a bromomethyl group on a pre-formed 2-ethyl-5-methyl-1,3,4-oxadiazole is a feasible strategy. This transformation is typically accomplished via a free-radical halogenation mechanism. The Wohl-Ziegler reaction is the classic method for this type of side-chain bromination on alkyl-substituted aromatic and heterocyclic rings. wikipedia.org

This reaction employs N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄). wikipedia.orgmissouri.edu The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV irradiation. wikipedia.orgresearchgate.net The mechanism proceeds via the formation of a stabilized benzylic-type radical at the methyl group, which then reacts with bromine to yield the desired bromomethyl product. wikipedia.org Care must be taken to ensure anhydrous conditions, as the presence of water can lead to hydrolysis of the product. missouri.edu Competition between side-chain bromination and ring bromination can occur, but conditions can often be optimized to favor the desired pathway. researchgate.net

Table 3: Typical Conditions for Wohl-Ziegler Bromination

| Component | Role | Example |

|---|---|---|

| Brominating Agent | Source of bromine radical | N-Bromosuccinimide (NBS) |

| Solvent | Non-polar, inert medium | Carbon tetrachloride (CCl₄) |

| Initiator | Generates initial radicals | AIBN or Benzoyl Peroxide |

| Energy Source | Promotes radical formation | Heat (reflux) or UV light |

Strategies for Forming the Oxadiazole Ring with Pre-existing Bromomethyl Moieties

An alternative and often more direct approach involves constructing the 1,3,4-oxadiazole ring using a precursor that already contains the required bromoalkyl functionality. This method avoids the potential for side reactions associated with direct bromination of the heterocyclic core.

One such strategy is the cyclodehydration of an N,N'-diacylhydrazine where one of the acyl groups is derived from bromoacetic acid. For example, 2,5-bis(bromoalkyl)-1,3,4-oxadiazoles can be synthesized from commercially available acid chlorides containing terminal bromine atoms. nih.gov The process involves reacting the bromoacyl chloride with hydrazine (B178648) hydrate (B1144303) to form the corresponding N,N'-di(bromoacyl)hydrazine, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov To synthesize the asymmetrically substituted this compound, one could start with propionyl hydrazide and react it with bromoacetyl chloride to form the unsymmetrical diacylhydrazine, followed by cyclization.

A novel, non-dehydrative method involves the coupling of an acyl hydrazide (e.g., propionyl hydrazide) with an α-bromo nitroalkane. rsc.orgnih.govsemanticscholar.org This reaction proceeds under mildly basic conditions and delivers the 2,5-disubstituted oxadiazole directly, avoiding the isolation of a diacylhydrazine intermediate. nih.govsemanticscholar.org

Table 4: Precursors for Oxadiazole Synthesis with Pre-existing Bromomethyl Moieties

| Precursor 1 | Precursor 2 | Cyclization Method |

|---|---|---|

| Propionyl hydrazide | Bromoacetyl chloride | Dehydrative cyclization (e.g., with POCl₃) |

| Propionyl hydrazide | α-bromo nitroalkane | Direct coupling (non-dehydrative) |

| Hydrazine hydrate | Bromoacetyl chloride & Propionyl chloride | Stepwise acylation followed by cyclization |

Green Chemistry Principles and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have guided the development of new synthetic routes for 1,3,4-oxadiazoles. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic protocols. Key advancements include the use of microwave irradiation, solvent-free reaction conditions, and the application of environmentally benign reagents.

Microwave-assisted organic synthesis has emerged as a valuable, eco-friendly technique that often leads to dramatically reduced reaction times, increased yields, and enhanced product purity. wjarr.comnih.govjyoungpharm.org In the context of 1,3,4-oxadiazole synthesis, microwave irradiation facilitates the key cyclodehydration step, frequently under solvent-free conditions, which further enhances the green credentials of the process by eliminating solvent waste. wjarr.comias.ac.in

One prominent solvent-free, microwave-assisted method involves the cyclization of 1,2-diacylhydrazines using a silica-supported dichlorophosphate (B8581778) as a recoverable cyclodehydrating agent. wjarr.comnih.gov This approach avoids the corrosion and pollution associated with traditional reagents like phosphorus oxychloride. wjarr.comnih.gov Another strategy employs microwave heating for the condensation of monoaryl hydrazides with acid chlorides in hexamethylphosphoramide (B148902) (HMPA), which proceeds rapidly without the need for an acid catalyst or dehydrating agent. jchemrev.com The direct absorption of microwave energy by the reactants in solvent-less reactions can enhance efficiency. jyoungpharm.org

The grinding technique, another solvent-free approach, involves the reaction of aromatic hydrazides with aryl aldehydes in the presence of a catalyst in a mortar and pestle. researchgate.net This method avoids the need to isolate the intermediate N-acyl hydrazones and eliminates the use of organic solvents entirely. researchgate.net

Table 1: Examples of Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles

| Reactants | Catalyst/Reagent | Conditions | Key Advantages |

| Hydrazide + Aromatic Aldehyde | Acetic Anhydride / Silica Gel | Microwave Irradiation | Short reaction time, excellent yield. wjarr.com |

| 1,2-Diacylhydrazines | Silica-supported Dichlorophosphate | Solvent-free, Microwave | Recoverable cyclodehydrant, eco-friendly. wjarr.comnih.gov |

| Aromatic Acid + Hydrazine Hydrochloride | Phosphorus Pentoxide | Microwave Irradiation | Direct synthesis from acids. wjarr.com |

| Isoniazid + Aromatic Aldehyde | DMF (catalytic) | Microwave Irradiation (3 min) | Rapid, high-yield formation of hydrazone intermediate. nih.gov |

| Hydrazone Intermediate | Chloramine-T | Microwave Irradiation (4 min) | Efficient oxidative cyclization. nih.gov |

This table is interactive and can be sorted by clicking on the headers.

A significant advancement in sustainable synthesis is the replacement of harsh or toxic oxidizing agents with milder, more environmentally friendly alternatives. For the oxidative cyclization of N-acylhydrazones to form 1,3,4-oxadiazoles, several greener options have been developed.

Molecular iodine is a versatile and transition-metal-free reagent for this transformation. jchemrev.com In the presence of a base like potassium carbonate, stoichiometric amounts of iodine mediate the practical oxidative cyclization of acylhydrazones. jchemrev.comjchemrev.comorganic-chemistry.org This method is operationally simple and avoids the use of heavy metal catalysts. jchemrev.comjchemrev.comorganic-chemistry.org An even greener variation uses catalytic iodine with aqueous hydrogen peroxide as the terminal oxidant under solvent-free grinding conditions. researchgate.net

Chloramine-T has also been identified as an efficient and mild oxidant for converting N-acylhydrazones into 2,5-disubstituted-1,3,4-oxadiazoles, providing excellent yields and high purity products. nih.govisca.me This reagent avoids the harsh conditions and side reactions associated with some classical oxidants. isca.me

Furthermore, innovative catalyst-free approaches have been developed. One such method utilizes visible light to promote the cyclization of aldehydes with hypervalent iodine(III) reagents to afford 2,5-disubstituted 1,3,4-oxadiazoles in high yields under mild conditions. acs.org This photoredox process proceeds without any external catalyst, making it an attractive and practical green alternative. acs.org Mechanochemical synthesis, which uses mechanical force to induce reactions, presents another environmentally benign alternative to conventional solvent-based methods for producing 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org

Table 2: Environmentally Benign Oxidants for 1,3,4-Oxadiazole Synthesis

| Oxidant | Substrate | Conditions | Key Features |

| Molecular Iodine (I₂) | Acylhydrazones | K₂CO₃, DMSO, 100°C | Transition-metal-free, practical. jchemrev.comjchemrev.comorganic-chemistry.org |

| Iodine (catalytic) / H₂O₂ | N-aroylhydrazones | Solvent-free grinding | Eco-friendly, avoids solvent use. researchgate.net |

| Chloramine-T | N-acylhydrazones | Microwave Irradiation or conventional heating | Mild oxidant, high yield and purity. nih.govisca.me |

| Hypervalent Iodine(III) Reagents | Aldehydes | Visible Light, Catalyst-Free | Mild conditions, no preactivation of aldehyde needed. acs.org |

| 1,3-Dibromo-5,5-dimethylhydantoin | Acylthiosemicarbazides | N/A | Inexpensive, safe for large-scale synthesis. nih.gov |

This table is interactive and can be sorted by clicking on the headers.

Chemo- and Regioselectivity in the Synthesis of Substituted 1,3,4-Oxadiazoles

Achieving selectivity is a critical challenge in the synthesis of complex organic molecules, including substituted 1,3,4-oxadiazoles. When precursors contain multiple reactive sites, controlling which atoms participate in the ring-forming reaction is essential. This is particularly relevant in the synthesis of 2-amino-substituted 1,3,4-oxadiazoles from thiosemicarbazide (B42300) intermediates.

The cyclization of a thiosemicarbazide can potentially lead to either a 1,3,4-oxadiazole or a 1,3,4-thiadiazole (B1197879) ring. The outcome of this reaction is highly dependent on the choice of cyclizing agent, demonstrating reagent-based regioselectivity. For instance, reacting a thiosemicarbazide intermediate with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) in DMSO favors the formation of the 2-amino-1,3,4-oxadiazole through a desulfurization-cyclization pathway. nih.govacs.orgnih.gov Conversely, using p-toluenesulfonyl chloride (p-TsCl) with triethylamine (B128534) in N-methyl-2-pyrrolidone typically promotes cyclization to the 2-amino-1,3,4-thiadiazole. acs.orgnih.gov

Interestingly, the regioselectivity of the p-TsCl mediated cyclization can also be influenced by the substituents on the thiosemicarbazide precursor. In certain cases with specific benzyl (B1604629) and phenyl substituents (R¹ and R²), the formation of the 2-amino-1,3,4-oxadiazole product can also occur, indicating that both reagent and substrate structure play a role in directing the reaction pathway. acs.orgnih.gov This dual influence allows for the selective synthesis of either the oxadiazole or thiadiazole core from a common precursor, which is highly valuable for building molecular diversity. acs.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

A hypothetical ¹H NMR spectrum of 2-(bromomethyl)-5-ethyl-1,3,4-oxadiazole would be expected to show three distinct signals corresponding to the three different proton environments in the molecule: the ethyl group's methyl and methylene (B1212753) protons, and the bromomethyl protons.

Ethyl Group (CH₂CH₃): This would likely appear as a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃) due to spin-spin coupling. The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). The methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3).

Bromomethyl Group (CH₂Br): This would be expected to appear as a singlet, as there are no adjacent protons to cause splitting.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| CH₃ (ethyl) | ~1.3 | Triplet (t) | 3H |

| CH₂ (ethyl) | ~2.8 | Quartet (q) | 2H |

The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule. For this compound, five distinct signals would be anticipated.

Oxadiazole Ring Carbons: Two signals would correspond to the two carbons of the 1,3,4-oxadiazole (B1194373) ring (C2 and C5). Based on data for similar structures, these typically appear in the region of 160-165 ppm.

Ethyl Group Carbons: Two signals for the ethyl group's methyl (CH₃) and methylene (CH₂) carbons.

Bromomethyl Carbon: One signal for the carbon of the bromomethyl (CH₂Br) group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (Oxadiazole) | ~165 |

| C=N (Oxadiazole) | ~163 |

| CH₂ (ethyl) | ~20 |

| CH₂Br (bromomethyl) | ~25 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key absorption bands would be expected for the C=N and C-O-C stretching vibrations of the oxadiazole ring, as well as C-H stretching and bending vibrations of the alkyl groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (alkyl) | 2900-3000 |

| C=N stretch (oxadiazole) | 1610-1650 |

| C-O-C stretch (oxadiazole) | 1020-1070 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₅H₇BrN₂O, with a molecular weight of approximately 191.03 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of the presence of a bromine atom due to its two isotopes, ⁷⁹Br and ⁸¹Br.

HRMS would be used to determine the exact mass of the molecular ion, allowing for the confirmation of the elemental composition and molecular formula of the compound with high accuracy.

Chemical Reactivity and Derivatization Strategies of 2 Bromomethyl 5 Ethyl 1,3,4 Oxadiazole

Reactivity Profiles of the Bromomethyl Moiety

The bromomethyl group attached to the 1,3,4-oxadiazole (B1194373) ring behaves as an activated halide, analogous to a benzylic bromide. The adjacent oxadiazole ring stabilizes the transition states of both nucleophilic substitution and radical reactions, making this moiety a prime target for functionalization.

The carbon atom of the bromomethyl group is highly electrophilic and susceptible to attack by a wide array of nucleophiles. These reactions typically proceed via an SN2 mechanism, characterized by the backside attack of the nucleophile and inversion of stereochemistry if the carbon were chiral. The reaction is facilitated by the use of polar aprotic solvents. Given the stabilization of a potential carbocation intermediate by the adjacent aromatic oxadiazole ring, an SN1 pathway cannot be entirely ruled out, particularly with weak nucleophiles in polar protic solvents.

A variety of derivatives can be synthesized through this pathway. For instance, reaction with amines or iminodiacetate (B1231623) esters yields the corresponding amino-methyl derivatives. nih.gov Alcohols and thiols can be used to generate ethers and thioethers, respectively. Carboxylates can displace the bromide to form esters, and other nucleophiles like azide (B81097) or cyanide ions can be used to introduce further functionalities.

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Diethylamine | (Dialkylamino)methyl-oxadiazole |

| Alkoxide | Sodium Methoxide | (Methoxymethyl)-oxadiazole (Ether) |

| Thiolate | Sodium Thiophenolate | (Arylthiomethyl)-oxadiazole (Thioether) |

| Carboxylate | Sodium Acetate | (Acetoxymethyl)-oxadiazole (Ester) |

| Azide | Sodium Azide | (Azidomethyl)-oxadiazole |

While traditional Suzuki-Miyaura reactions couple aryl halides with boronic acids, the scope has been expanded to include benzylic halides. nih.govnih.gov The bromomethyl group on the oxadiazole can participate in palladium-catalyzed cross-coupling reactions with various organoboron reagents to form new carbon-carbon bonds. nih.govrsc.orgresearchgate.net These reactions provide a powerful method for introducing aryl, heteroaryl, or vinyl groups at the methylene (B1212753) position.

Optimal conditions for these couplings often involve a palladium catalyst such as Pd(OAc)2 or PdCl2(dppf), a suitable phosphine (B1218219) ligand like JohnPhos or DPEPhos, and a base, typically a carbonate like K2CO3 or Cs2CO3. nih.govnih.gov The choice of solvent and the potential use of microwave irradiation can significantly influence reaction times and yields. nih.gov This strategy allows for the synthesis of complex diarylmethane-like structures where one of the aryl groups is the 5-ethyl-1,3,4-oxadiazole moiety. rsc.org

| Component | Example |

|---|---|

| Substrate | 2-(Bromomethyl)-5-ethyl-1,3,4-oxadiazole |

| Coupling Partner | Phenylboronic Acid |

| Catalyst | Pd(OAc)2 / JohnPhos |

| Base | K2CO3 |

| Solvent | DMF |

| Product | 2-(Benzyl)-5-ethyl-1,3,4-oxadiazole |

The benzylic-like C-H bonds and the C-Br bond of the bromomethyl group are susceptible to homolytic cleavage to form a resonance-stabilized benzylic radical. masterorganicchemistry.com This process can be initiated by heat, UV light, or, more commonly in modern synthesis, through visible-light photoredox catalysis. researchgate.netnih.gov Once formed, the 5-ethyl-1,3,4-oxadiazol-2-ylmethyl radical is a versatile intermediate. masterorganicchemistry.com

This radical can engage in a variety of transformations. For example, it can be trapped by electron-deficient alkenes in Giese-type reactions or undergo trifluoromethylation. rsc.org Metallaphotoredox catalysis, combining a photocatalyst with a nickel or copper catalyst, enables a range of cross-coupling reactions, such as the acylation or arylation of the benzylic position. rsc.org This approach allows for the formation of C-C bonds under exceptionally mild conditions, providing access to complex molecules that are difficult to synthesize via traditional ionic pathways. rsc.org

Synthetic Modifications at the Ethyl Substituent

While the bromomethyl group at the C2 position of this compound is the primary site for nucleophilic substitution reactions, the ethyl group at the C5 position also offers potential for synthetic modifications. The reactivity of this alkyl substituent is influenced by the adjacent 1,3,4-oxadiazole ring, a five-membered heteroaromatic system. Reactions targeting the ethyl group can expand the molecular diversity of the oxadiazole scaffold, allowing for the introduction of new functional groups and the synthesis of novel derivatives. The principal strategies for modifying the ethyl substituent involve reactions at the α-carbon (the methylene group) and, to a lesser extent, the β-carbon (the methyl group).

The carbon adjacent to the heteroaromatic ring is analogous to a benzylic position, and its C-H bonds are consequently weaker than those of a typical alkane. This activation facilitates reactions such as oxidation and halogenation.

One potential modification is the oxidation of the ethyl group. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, are known to oxidize alkyl chains attached to aromatic rings to carboxylic acids. researchgate.netlibretexts.org By analogy, treating this compound with a potent oxidizing agent could convert the ethyl group into a carboxyl group, yielding 5-(bromomethyl)-1,3,4-oxadiazole-2-carboxylic acid. This transformation would introduce a valuable functional group that can be further derivatized, for example, through esterification or amidation reactions.

Another plausible derivatization strategy is radical halogenation at the α-position of the ethyl group. libretexts.orglibretexts.org Similar to the benzylic bromination of alkylbenzenes using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), the ethyl group on the oxadiazole ring could undergo selective halogenation. libretexts.org This reaction would likely yield 2-(bromomethyl)-5-(1-bromoethyl)-1,3,4-oxadiazole. The resulting secondary bromide would be a reactive intermediate, amenable to substitution reactions with various nucleophiles to introduce new functionalities at this position.

The feasibility and selectivity of these reactions would depend on carefully controlling the reaction conditions to avoid competing reactions at the already present and highly reactive bromomethyl group at the C2 position. For instance, in a radical halogenation, the conditions must be optimized to favor substitution at the ethyl group over further reaction at the bromomethyl site.

These derivatization strategies highlight the potential to utilize the ethyl substituent as a handle for further synthetic elaboration, thereby increasing the structural and functional diversity of compounds derived from this compound.

Table of Potential Synthetic Modifications at the Ethyl Substituent

| Starting Material | Reagents and Conditions | Potential Product | Reaction Type |

| This compound | 1. KMnO₄, H₂O, Heat2. H₃O⁺ | 5-(Bromomethyl)-1,3,4-oxadiazole-2-carboxylic acid | Oxidation |

| This compound | N-Bromosuccinimide (NBS), AIBN (initiator), CCl₄, Heat | 2-(Bromomethyl)-5-(1-bromoethyl)-1,3,4-oxadiazole | Radical Halogenation |

Computational and Theoretical Investigations of 2 Bromomethyl 5 Ethyl 1,3,4 Oxadiazole

Density Functional Theory (DFT) for Electronic Structure and Energetic Characterization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energy of molecules. mdpi.com By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties. For 1,3,4-oxadiazole (B1194373) derivatives, DFT is employed to optimize the molecular geometry, determine electronic distribution, and calculate energetic parameters that govern the molecule's stability and reactivity. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) theory is a key component of DFT-based analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comsapub.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the chemical reactivity and stability of a molecule. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates higher kinetic stability and lower chemical reactivity. researchgate.net For various 1,3,4-oxadiazole derivatives, this energy gap has been computationally determined to be a reliable indicator of their relative stability. researchgate.netnih.gov

Table 1: Example Frontier Molecular Orbital Energies and Energy Gaps for Related Heterocyclic Compounds

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Carbazole-Benzothiadiazole Derivative | -5.28 | -2.88 | 2.40 | nankai.edu.cn |

| 1,3,4-Oxadiazole Derivative (5g) | - | - | 4.63 | researchgate.net |

| 1,3,4-Oxadiazole Derivative (5a) | - | - | 4.98 | researchgate.net |

| Thieno[2,3-d]pyrimidine Derivative (4c) | - | - | 3.18 | nih.gov |

Note: The data presented is for illustrative purposes from studies on related heterocyclic structures to demonstrate typical computational outputs.

Molecular Electrostatic Potential (MEP) surface mapping is a visualization method used to identify the electron density distribution around a molecule. It maps the electrostatic potential onto the molecule's surface, providing a guide to its reactive sites. researchgate.net The MEP surface is color-coded to indicate different potential regions:

Red: Regions of high electron density and negative electrostatic potential, indicating sites susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue: Regions of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack.

Green: Regions of neutral potential.

For 1,3,4-oxadiazole derivatives, MEP maps reveal that the nitrogen atoms of the oxadiazole ring and the oxygen atom are typically regions of negative potential (red), making them likely sites for interaction with electrophiles. nih.gov The areas around hydrogen atoms and, in the case of the target molecule, the bromomethyl group, would show positive potential (blue), highlighting them as potential sites for nucleophilic interaction.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). It indicates the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated from the chemical potential (μ) and hardness (η). A higher electrophilicity index points to a stronger electrophile. nih.gov

These descriptors are instrumental in comparing the reactivity of different substituted oxadiazole derivatives and understanding how modifications to the molecular structure influence its chemical behavior. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud; high value implies high stability. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; high value implies high reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Tendency to attract electrons. |

| Chemical Potential (μ) | -χ | "Escaping tendency" of electrons from a stable system. |

Note: This table defines common global reactivity descriptors calculated from DFT outputs.

Quantum Chemical Descriptors and Elucidation of Structure-Reactivity Relationships

The quantum chemical descriptors obtained from DFT calculations, including FMO energies and global reactivity indices, are fundamental to establishing quantitative structure-reactivity relationships (QSRR). nih.gov By systematically analyzing how these descriptors change with modifications to the molecular structure (e.g., changing the substituent from an ethyl group to another alkyl group), researchers can build models that predict the reactivity of novel, unsynthesized compounds. researchgate.net This computational approach accelerates the discovery of molecules with desired properties by identifying the most promising candidates for synthesis and experimental testing.

Conformational Analysis and Stability Studies

A molecule's three-dimensional shape (conformation) is critical to its properties and interactions. Conformational analysis involves calculating the potential energy of a molecule as a function of the rotation around its single bonds. For a molecule like 2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole, which has flexible ethyl and bromomethyl side chains, theoretical calculations can identify the most stable conformers (those with the lowest energy). This information is vital for understanding how the molecule might interact with other molecules, such as in biological systems or during chemical reactions. DFT calculations are used to determine the relative energies of different conformers, thus predicting the most likely shape the molecule will adopt. nih.gov

Theoretical Prediction of Spectroscopic Properties (IR, UV, NMR)

Computational methods can accurately predict the spectroscopic signatures of a molecule, which is invaluable for confirming its identity after synthesis.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, corresponding to the peaks in an IR spectrum. nih.gov This allows for the assignment of experimental IR bands to specific molecular vibrations, such as C=N stretching in the oxadiazole ring or C-H stretching in the ethyl group.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. nih.gov The calculated maximum absorption wavelength (λmax) can be compared with experimental data to understand the electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for 1H and 13C atoms in a molecule. researchgate.net Comparing these predicted shifts with experimental NMR data is a powerful method for structure verification and elucidation. researchgate.netwho.int

By simulating these spectra, computational chemistry provides a powerful complement to experimental characterization, aiding in the unambiguous identification of target compounds like this compound.

Mechanistic Biological Studies and Structure Activity Relationship Non Clinical Perspective

Exploration as Pharmacological Scaffolds for Medicinal Chemistry Research

The 1,3,4-oxadiazole (B1194373) ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its ability to act as a bioisostere for amide and ester groups. nih.govnih.govmdpi.com This can lead to improved pharmacological profiles by participating in hydrogen bond interactions with biological targets. nih.govmdpi.com The 2-(bromomethyl)-5-ethyl-1,3,4-oxadiazole molecule is a key building block in this context. The bromomethyl group at the 2-position provides a reactive site for nucleophilic substitution, enabling the facile introduction of a wide array of functional groups and the construction of extensive libraries of novel compounds. nih.gov

Researchers have synthesized numerous 2,5-disubstituted-1,3,4-oxadiazole derivatives to explore a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. researchgate.netijper.orgijresm.com The versatility of the oxadiazole scaffold is demonstrated by its presence in various therapeutic agents, where it serves as a core structural component. nih.govnih.gov Synthetic strategies often involve the cyclization of hydrazide precursors, followed by functionalization. For instance, a 2-(bromomethyl)-1,3,4-oxadiazole (B13673789) can react with various amines, thiols, or other nucleophiles to generate a diverse set of derivatives for biological screening. who.int This adaptability makes the this compound scaffold a foundational element for discovering new lead compounds in drug development programs.

In Vitro and In Silico Mechanistic Enzyme Inhibition Investigations

Derivatives of the 1,3,4-oxadiazole scaffold have been extensively studied as inhibitors of various enzymes. The oxadiazole ring's electronic properties and ability to be readily substituted allow for fine-tuning of interactions within enzyme active sites.

Cholinesterase Inhibition: Several studies have identified 1,3,4-oxadiazole derivatives as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine (B1216132). mdpi.comwho.int For example, a series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2''-sulfanyl acetamide (B32628) showed significant inhibitory activity against both AChE and BChE. who.int Kinetic and in silico docking studies of other novel 1,3,4-oxadiazole derivatives have elucidated their binding modes, revealing key interactions with amino acid residues in the active site of AChE. nih.gov

Cyclooxygenase (COX) Inhibition: The 1,3,4-oxadiazole moiety has been incorporated into molecules designed as anti-inflammatory agents that target cyclooxygenase (COX) enzymes. This scaffold can serve as a bioisostere of the carboxylic acid group commonly found in non-steroidal anti-inflammatory drugs (NSAIDs), a modification that can enhance COX-2 selectivity and reduce gastrointestinal side effects. nih.gov Molecular docking studies have confirmed that these derivatives can fit effectively into the COX-2 active site. nih.gov

Other Enzyme Targets: The inhibitory activity of this class of compounds extends to other enzymes. Lipoxygenase inhibition has been reported for certain 5-benzyl-1,3,4-oxadiazole derivatives. who.int Furthermore, difluoromethyl-1,3,4-oxadiazoles have been identified as selective, mechanism-based inhibitors of histone deacetylase 6 (HDAC6), a target in oncology. nih.gov In silico studies have also explored 1,3,4-oxadiazole derivatives as potential inhibitors of carbonic anhydrase for anticancer activity and dipeptidyl peptidase-IV (DPP-IV) for antidiabetic applications. chemmethod.comjocms.org

Table 1: Enzyme Inhibition by Selected 1,3,4-Oxadiazole Derivatives

| Compound Series | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| N-substituted-(4-bromophenyl) acetamides | AChE | Compound 5l showed excellent inhibition with an IC50 value of 52.63 ± 0.14 µM. | juniperpublishers.com |

| N-substituted-(4-bromophenyl) acetamides | α-Glucosidase | Compound 5h was a potent inhibitor with an IC50 value of 57.38 ± 0.19 µM. | juniperpublishers.com |

| 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamides | Butyrylcholinesterase (BChE) | Several derivatives exhibited potent, dose-dependent inhibition. | who.int |

| Pyrrolo[3,4-d]pyridazinone derivatives | COX-2 | All tested compounds showed better inhibition of COX-2 than the reference drug Meloxicam. | nih.gov |

| Difluoromethyl-1,3,4-oxadiazoles | HDAC6 | Identified as mechanism-based and essentially irreversible inhibitors. | nih.gov |

Mechanistic Basis of Antipathogenic Activity in Pre-clinical Models (e.g., Antibacterial, Antitubercular)

The 1,3,4-oxadiazole nucleus is a core component of many compounds developed for their potent activity against a range of pathogens, including bacteria and mycobacteria. ijper.orgnih.gov

Antibacterial Activity: Numerous 2,5-disubstituted-1,3,4-oxadiazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Some derivatives have shown efficacy comparable to first-line antibiotics. nih.gov The mechanism of action for some of these compounds is proposed to involve the puncturing of the bacterial cell membrane, leading to the release of cytoplasm. mdpi.com

Antitubercular Activity: The 1,3,4-oxadiazole scaffold is of particular interest in the search for new treatments for tuberculosis, including drug-resistant strains. nih.govdntb.gov.uanih.gov Several series of oxadiazole derivatives have been synthesized and evaluated against Mycobacterium tuberculosis H37Rv, with some compounds showing minimum inhibitory concentrations (MIC) in the low microgram per milliliter range. dntb.gov.uanih.gov One lead compound, 8j, from a library of 2-mercapto-1,3,4-oxadiazoles, was identified with an MIC of 0.6 μg/ml and also showed activity against a pre-extensively drug-resistant clinical isolate. nih.gov

Elucidating the precise molecular targets is crucial for understanding the antipathogenic activity of oxadiazole derivatives.

Enzyme Inhibition: Molecular docking studies suggest that the antibacterial mechanism of some S-substituted 2-mercapto-1,3,4-oxadiazole derivatives involves the inhibition of bacterial topoisomerases II (DNA gyrase) and IV, which are essential for DNA replication. mdpi.com For antitubercular activity, the enzyme InhA (enoyl-acyl carrier protein reductase) has been identified as a potential target for some oxadiazole derivatives. nih.gov Another proposed mechanism involves the inhibition of sterol 14α-demethylase (CYP51), an enzyme involved in sterol biosynthesis. mdpi.com

Cell Wall Synthesis: A novel class of non-β-lactam oxadiazole antibiotics has been discovered that targets cell-wall biosynthesis by inhibiting penicillin-binding proteins (PBPs) in Gram-positive bacteria like MRSA. nih.gov

Agrochemical Applications: Mechanistic Research on Nematicidal and Pesticidal Effects

Beyond medicine, the 1,3,4-oxadiazole scaffold has found significant application in agriculture as a key component in pesticides, herbicides, and nematicides. nih.govmdpi.comresearchgate.net The stability and versatile reactivity of this heterocyclic system allow for the development of potent agrochemicals. mdpi.com

Insecticidal/Pesticidal Activity: 2,5-disubstituted-1,3,4-oxadiazoles have been reported to possess insecticidal, pesticidal, and insect growth regulatory activities. who.intmdpi.comnih.gov Certain analogs interfere with chitin (B13524) biosynthesis, a critical process for insect development. mdpi.com

Nematicidal Activity: The 1,2,4-oxadiazole (B8745197) isomer is present in the commercial nematicide tioxazafen. mdpi.com Research into related structures has shown that introducing a chloromethyl or bromomethyl group at the 5-position of the oxadiazole ring can significantly enhance nematicidal activity against plant-parasitic nematodes. mdpi.com This highlights the importance of the reactive haloalkyl group, which is a defining feature of the this compound scaffold.

The mode of action for oxadiazole-based agrochemicals often involves targeting specific biochemical pathways or receptors in pests.

Enzyme Inhibition: In fungicidal applications, some 1,3,4-oxadiazole thioether compounds have been designed to target the enzyme succinate (B1194679) dehydrogenase (SDH) in the mitochondrial respiratory chain. nih.gov Molecular docking studies indicate that these compounds can have binding interactions with SDH similar to established commercial fungicides. nih.gov

Receptor Interaction: For nematicides, it is suggested that oxadiazole derivatives may act on targets such as acetylcholine receptors, disrupting neurotransmission in the target organisms. mdpi.com

Quantitative and Qualitative Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of the oxadiazole scaffold. By systematically modifying the substituents at the 2- and 5-positions, researchers can identify the chemical features that govern potency and selectivity. nih.govmdpi.com

Antipathogenic Activity: For antibacterial 1,3,4-oxadiazoles, SAR studies have shown that the presence of halogens (chlorine, bromine) on an aromatic ring substituent often enhances activity. mdpi.com In antitubercular derivatives, substitutions at the para-position of a phenyl ring are often more favorable than meta-substitutions, though both electron-donating and electron-withdrawing groups can confer moderate to good activity. researchgate.net

Agrochemical Activity: In the development of insect growth regulators, quantitative structure-activity relationship (QSAR) models have been built using steric and semiempirical quantum parameters. nih.gov These models correlate molecular properties, such as molecular length and orbital energies, with insecticidal activity (LC50 values), providing a predictive framework for designing more potent compounds. nih.gov For nematicides, a clear SAR has emerged where the presence of a chloromethyl or bromomethyl group is critical for high activity. mdpi.com

Enzyme Inhibition: For COX inhibitors, SAR analysis has guided the design of derivatives with increased affinity for the COX-2 isoform. nih.gov In the case of antibacterial oxadiazoles (B1248032) targeting PBPs, extensive SAR exploration revealed that specific substitutions, such as 4-chloropyrazole or 5-indole, were favored at one position, while hydrophobic substituents, especially halogens, were well-tolerated at another. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for 1,3,4-Oxadiazole Derivatives

| Target Activity | Favorable Substituents/Features | Unfavorable Substituents/Features | Reference |

|---|---|---|---|

| Antibacterial | Halogens (Cl, Br) on aryl rings; 3,5-dinitrophenyl groups. | - | mdpi.com |

| Antitubercular | Para-substituted aryl rings; ortho-substituted rings can also be active. | Meta-substitution is less favorable than para-substitution. | dntb.gov.uaresearchgate.net |

| Insecticidal | Specific steric and electronic properties (e.g., molecular length, LUMO energy). | - | nih.gov |

| Nematicidal | Chloromethyl or bromomethyl group at the 5-position. | - | mdpi.com |

| Antibacterial (PBP inhibitors) | 4-phenol, 4-chloropyrazole, or 5-indole substitutions (Ring A); Hydrophobic groups/halogens (Ring D). | - | nih.gov |

Applications As a Molecular Scaffold in Advanced Materials Science

Development of Novel Polymeric Materials

The presence of the bromomethyl group in 2-(bromomethyl)-5-ethyl-1,3,4-oxadiazole serves as a key functional handle for its incorporation into polymeric structures. This reactive site allows for various polymerization and post-polymerization modification reactions. For instance, it can be utilized in substitution reactions to graft the oxadiazole moiety onto existing polymer backbones or to synthesize new polymers altogether.

One common approach involves the reaction of bis(halomethyl) aromatic compounds in polymerization reactions. While specific studies on this compound are not extensively documented, analogous compounds like 2,5-bis(chloromethyl)-1,3,4-oxadiazole have been used to synthesize conjugated polymers such as poly(1,3,4-oxadiazole-2,5-diyl-1,2-vinylene). This suggests that this compound could similarly be used to create polymers with tailored electronic and physical properties. The resulting polymers, containing the 1,3,4-oxadiazole (B1194373) unit, are anticipated to exhibit high thermal stability and potential for use in electronic applications.

The general synthetic strategies for creating polymers with 1,3,4-oxadiazole units often involve polycondensation reactions. For example, polyethers containing the 1,3,4-oxadiazole ring have been synthesized through the reaction of difluorinated oxadiazole compounds with aromatic diols. This highlights the adaptability of the oxadiazole core in forming robust, high-performance polymers.

Luminescent and Electron-Transporting Organic Materials

The 1,3,4-oxadiazole ring is a well-established component in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its electron-deficient nature. This property facilitates the transport of electrons, making materials containing this moiety suitable for use as electron-transporting layers (ETLs) or as hosts for emissive dopants in OLEDs.

Polymers and small molecules incorporating 1,3,4-oxadiazole units often exhibit strong photoluminescence. nih.gov For example, conjugated polymers that include both oligothiophene and 1,3,4-oxadiazole moieties in their structure have been shown to be highly photoluminescent. nih.gov The emission color of these materials can be tuned by modifying the chemical structure, which is a desirable feature for display and lighting applications. nih.gov The incorporation of this compound into such systems could be achieved through its reactive bromomethyl group, allowing for the covalent attachment of this electron-transporting and potentially luminescent unit to other molecular components.

Research on various 2,5-disubstituted-1,3,4-oxadiazole derivatives has demonstrated their utility as electron-transporting materials. rsc.org These materials are often blended with emissive polymers to improve the efficiency of OLEDs by balancing the charge injection and transport within the device. The ethyl and bromomethyl substituents on the specific compound of interest would influence its solubility and reactivity, respectively, providing a means to integrate it into complex molecular architectures for optoelectronic applications.

Contributions to Liquid Crystal Research and Other Advanced Organic Materials

The rigid, planar structure of the 1,3,4-oxadiazole ring makes it an attractive component for the design of liquid crystalline materials. rsc.org Liquid crystals containing this heterocyclic unit have been shown to exhibit a variety of mesophases, including nematic and smectic phases. beilstein-journals.orgpsu.edu The thermal stability and electronic properties of the oxadiazole core contribute to the formation of stable and functional liquid crystalline materials. rsc.org

The introduction of a 1,3,4-oxadiazole ring into a molecule can influence its shape and intermolecular interactions, which are critical factors for the formation of liquid crystal phases. While the presence of the oxadiazole ring can sometimes lead to a bent molecular geometry that may disrupt mesophase formation, careful molecular design, including the choice and position of terminal groups, can lead to the desired liquid crystalline behavior. beilstein-journals.org For instance, the use of long alkyl or alkoxy chains as terminal groups on molecules containing a 1,3,4-oxadiazole core is a common strategy to induce mesomorphism. ias.ac.in

The this compound molecule could serve as a precursor for more complex liquid crystalline structures. The bromomethyl group allows for the attachment of mesogenic units or other functional groups that can promote the formation of liquid crystal phases. This functionalization capability makes it a potentially valuable building block in the synthesis of novel liquid crystals with tailored properties for applications in displays and sensors. nih.govosti.govlifechemicals.com

Future Research Directions for 2 Bromomethyl 5 Ethyl 1,3,4 Oxadiazole

Advancements in Green and Sustainable Synthetic Methodologies

The future synthesis of 2-(bromomethyl)-5-ethyl-1,3,4-oxadiazole and its derivatives will increasingly focus on environmentally benign methods that offer high yields, reduced reaction times, and minimal waste. wjarr.comresearchgate.net These green chemistry approaches are crucial for sustainable chemical production. researchgate.net

Key areas of development include:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions. wjarr.com For the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, microwave irradiation can significantly shorten reaction times from hours to minutes, often with improved yields compared to conventional heating methods. wjarr.comjyoungpharm.orgnih.govidaampublications.inlatakia-univ.edu.sy Future research will likely focus on optimizing microwave-assisted protocols for the synthesis of this compound, potentially leading to more efficient and scalable production. wjarr.com

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.govuomustansiriyah.edu.iq The development of ultrasound-assisted methods for the cyclization step in the formation of the 1,3,4-oxadiazole ring could provide a low-solvent or even solvent-free synthetic route, further enhancing the sustainability of the process. nih.govresearchgate.net

Catalyst and Solvent Innovation: A move towards the use of non-toxic, reusable catalysts and green solvents is a critical aspect of sustainable synthesis. Research into iron-catalyzed protocols using environmentally benign oxidants like aqueous hydrogen peroxide for the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a promising direction. thieme-connect.com Exploring the use of bio-based solvents and natural catalysts could further reduce the environmental footprint of synthesizing this compound. researchgate.net

Table 1: Comparison of Green Synthetic Methodologies for 1,3,4-Oxadiazole Synthesis

| Methodology | Advantages | Potential Application for this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity. wjarr.comjyoungpharm.orgnih.gov | Optimization of cyclization and derivatization steps for faster production. |

| Ultrasound-Mediated Synthesis | Energy efficiency, milder reaction conditions, potential for solvent-free reactions. nih.govuomustansiriyah.edu.iqresearchgate.net | Development of low-temperature, energy-efficient synthesis pathways. |

| Green Catalysis | Use of non-toxic and recyclable catalysts (e.g., iron-based), use of benign oxidants. thieme-connect.com | Creation of a fully sustainable synthesis route from starting materials to the final product. |

Sophisticated Computational Design for Enhanced Biological and Material Functionality

Computational chemistry and molecular modeling are indispensable tools for the rational design of novel molecules with tailored properties. For this compound, these in silico methods can guide the synthesis of derivatives with enhanced biological efficacy or superior material characteristics.

Future computational research will likely involve:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor. mdpi.comnih.goveurekaselect.comresearchgate.netmdpi.comnih.gov By performing molecular docking studies with derivatives of this compound against various therapeutic targets, researchers can identify promising candidates for synthesis and biological evaluation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov 3D-QSAR studies on analogs of this compound can provide insights into the key structural features required for a particular biological effect, thereby guiding the design of more potent compounds. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed understanding of the dynamic behavior of a molecule and its interaction with a biological target over time. mdpi.com These simulations can help to validate the binding modes predicted by molecular docking and provide insights into the stability of the ligand-receptor complex.

Table 2: Computational Approaches for the Design of this compound Derivatives

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicting binding affinity and orientation of derivatives to biological targets. mdpi.comnih.goveurekaselect.comresearchgate.netmdpi.comnih.gov | Identification of novel derivatives with high potential for specific therapeutic applications. |

| QSAR | Correlating physicochemical properties of derivatives with their biological activity. nih.govnih.govresearchgate.net | Rational design of more potent analogs by identifying key structural modifications. |

| Molecular Dynamics | Simulating the interaction of derivatives with biological targets over time. mdpi.com | Deeper understanding of the mechanism of action and stability of the drug-target complex. |

Targeted Derivatization for Specific Mechanistic Biological Pathways

The reactive bromomethyl group of this compound is a key feature that allows for facile derivatization, enabling the synthesis of a wide range of analogs with potentially diverse biological activities. mdpi.comnih.gov Future research will focus on the strategic design of these derivatives to target specific biological pathways implicated in various diseases.

Promising areas for targeted derivatization include:

Anticancer Agents: The 1,3,4-oxadiazole ring is a common scaffold in anticancer drug design. nih.govnih.govjchemrev.comacs.org Derivatives can be designed to inhibit specific enzymes involved in cancer progression, such as kinases, histone deacetylases (HDACs), or topoisomerases. acs.orgnih.gov The bromomethyl group can be used to introduce moieties that enhance binding to these targets or improve the pharmacokinetic properties of the molecule.

Anti-inflammatory Agents: 1,3,4-Oxadiazole derivatives have shown promise as anti-inflammatory agents. nih.govidaampublications.inresearchgate.net Future work could involve designing derivatives of this compound that selectively inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes or cytokines.

Antimicrobial Agents: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The 1,3,4-oxadiazole nucleus is a valuable pharmacophore in the design of novel antibacterial and antifungal compounds. nih.govnih.govresearchgate.net Derivatization of this compound could lead to new compounds that overcome existing resistance mechanisms.

Exploration in Emerging Fields of Organic Chemistry and Materials Science

Beyond its biological potential, the 1,3,4-oxadiazole ring possesses unique electronic and photophysical properties that make it an attractive building block for advanced materials. nih.gov The future of this compound extends into these emerging fields.

Potential applications in materials science include:

Organic Light-Emitting Diodes (OLEDs): 2,5-Diaryl-1,3,4-oxadiazoles are known to be good electron-transporting materials due to the electron-deficient nature of the oxadiazole ring. scispace.comrsc.orgrsc.org By strategically modifying the this compound core, it may be possible to develop novel materials for use in OLEDs with improved efficiency and stability. Research into 1,3,4-oxadiazole-based thermally activated delayed fluorescence (TADF) emitters is a particularly promising area. acs.orgresearchgate.net

Advanced Polymers: The thermal and chemical stability of the 1,3,4-oxadiazole ring makes it a suitable component for high-performance polymers. nih.gov The reactive bromomethyl group of this compound could be utilized as a site for polymerization, leading to the development of new polymers with tailored thermal, mechanical, and electronic properties.

Sensors and Scintillators: The fluorescent properties of some 1,3,4-oxadiazole derivatives make them candidates for use as chemical sensors or scintillators. chemicalbook.com Future research could explore the synthesis of derivatives of this compound that exhibit changes in their fluorescence upon binding to specific analytes, opening up possibilities for their use in environmental monitoring or medical diagnostics.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(bromomethyl)-5-ethyl-1,3,4-oxadiazole, and how can its purity be verified?

Methodological Answer:

The synthesis typically involves cyclization reactions using phosphorus oxychloride (POCl₃) and bromoacetyl bromide as key reagents. For example, analogous procedures for substituted oxadiazoles start with hydrazide precursors, followed by bromination and cyclization under reflux conditions (90°C for 6 hours). Purification is achieved via silica gel column chromatography using dichloromethane/methanol gradients. Purity is confirmed by thin-layer chromatography (TLC) and spectroscopic methods:

- IR spectroscopy identifies functional groups (e.g., C=N at ~1600 cm⁻¹, C-Br at ~658 cm⁻¹) .

- ¹H/¹³C NMR resolves substituent patterns (e.g., bromomethyl protons as a singlet at δ ~4.59 ppm, ethyl group protons as a triplet/quartet) .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations can model the compound’s electronic structure, including HOMO/LUMO energies, to predict sites of electrophilic/nucleophilic attack. For example:

- The bromomethyl group’s electrophilic carbon (due to electron-withdrawing oxadiazole ring) is prone to nucleophilic substitution.

- Molecular electrostatic potential (MEP) maps and Fukui indices quantify reactivity, guiding experimental design for functionalization (e.g., Suzuki couplings or alkylation) .

Basic: What spectroscopic methods are employed to confirm the structure of synthesized this compound?

Methodological Answer:

- ¹H NMR : Ethyl groups appear as a triplet (CH₂CH₃, δ ~1.2–1.4 ppm) and quartet (CH₂CH₃, δ ~2.5–2.7 ppm). The bromomethyl proton resonates as a singlet (δ ~4.5–4.6 ppm) due to lack of neighboring protons .

- ¹³C NMR : The oxadiazole ring carbons (C=N) appear at δ ~160–165 ppm, while the bromomethyl carbon is at δ ~16–20 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 237 for C₅H₈BrN₂O) and fragmentation patterns confirm the structure .

Advanced: What strategies optimize the yield of this compound under varying reaction conditions?

Methodological Answer:

- Reagent Ratios : Using excess bromoacetyl bromide (1.5–2.0 equivalents) improves cyclization efficiency .

- Temperature Control : Maintaining reflux at 90°C prevents side reactions (e.g., hydrolysis of intermediates) .

- Purification : Gradient elution in column chromatography (e.g., CH₂Cl₂ to CH₂Cl₂/MeOH 95:5) enhances separation of polar byproducts .

- Catalysis : Lewis acids like ZnCl₂ may accelerate cyclization, though this requires empirical validation .

Basic: How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The bromomethyl moiety serves as a versatile handle for functionalization:

- Nucleophilic Substitution : Reacts with amines or thiols to form alkylated derivatives (e.g., piperazine conjugates for drug discovery) .

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids can extend conjugation for materials science applications .

Advanced: How can structural contradictions in reported synthetic protocols be resolved?

Methodological Answer:

- Comparative Analysis : Replicate procedures from literature (e.g., POCl₃ vs. PCl₅ as cyclization agents) to assess yield and purity .

- In Situ Monitoring : Use TLC or HPLC to track intermediate formation and identify bottlenecks (e.g., incomplete cyclization) .

- Computational Validation : Compare predicted reaction pathways (via DFT) with experimental outcomes to reconcile discrepancies .

Basic: What are the key challenges in characterizing the crystal structure of this compound?

Methodological Answer:

- Crystallization Difficulty : The compound’s low polarity may require slow evaporation from dichloromethane/hexane mixtures.

- X-ray Diffraction : Planar oxadiazole rings and bromine’s heavy atom effect facilitate structure resolution, but disordered ethyl groups complicate refinement .

Advanced: How is the biological activity of this compound assessed in antimicrobial studies?

Methodological Answer:

- In Vitro Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 5-ethyl vs. 5-phenyl substitutions) to identify pharmacophores .

- Enzyme Inhibition : Screen against target enzymes (e.g., bacterial topoisomerases) via fluorescence-based assays .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Protective Gear : Wear nitrile gloves and goggles to prevent skin/eye contact.

- Waste Disposal : Neutralize reaction mixtures with sodium bicarbonate before disposal .

Advanced: How can mechanistic studies elucidate the formation of byproducts during synthesis?

Methodological Answer:

- Isolation and Characterization : Purify byproducts via prep-TLC and analyze via HRMS/NMR to identify structures (e.g., hydrolyzed oxadiazoles) .

- Kinetic Profiling : Use time-resolved IR/NMR to monitor intermediate decay and byproduct formation rates .

- Theoretical Modeling : Simulate reaction pathways (e.g., via Gaussian) to predict competing mechanisms (e.g., ring-opening vs. dimerization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.